![molecular formula C7H13NO2 B2447066 1-(2-Hydroxycyclobutyl)azetidin-3-ol CAS No. 2189434-33-9](/img/structure/B2447066.png)
1-(2-Hydroxycyclobutyl)azetidin-3-ol
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Overview
Description
1-(2-Hydroxycyclobutyl)azetidin-3-ol, also known as HCCA, is a cyclic amino alcohol compound that has attracted significant scientific attention due to its potential applications in drug development. HCCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(2-Hydroxycyclobutyl)azetidin-3-ol and its derivatives are involved in the synthesis of compounds with significant antimicrobial and antifungal activities. For instance, compounds related to this structure have been synthesized and tested for their antibacterial and antifungal properties. These compounds, particularly those containing a free carboxylic acid group on the N-1 aryl ring, showed notable activity against a variety of pathogenic bacteria and fungi (Walsh et al., 1996).
Tubulin-Targeting Antitumor Agents
Research has explored the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, demonstrating their potential as potent antiproliferative compounds against cancer cells. These compounds, including variants of 1-(2-Hydroxycyclobutyl)azetidin-3-ol, have shown to inhibit the polymerization of tubulin, disrupt microtubular structure in cancer cells, and induce apoptosis, suggesting their application as tubulin-targeting antitumor agents (Greene et al., 2016).
Scaffolds for Highly Functionalized Azetidines
Bicyclic azetidin-3-ones, closely related to 1-(2-Hydroxycyclobutyl)azetidin-3-ol, have been identified as stable intermediates for the synthesis of highly substituted azetidines. These compounds have demonstrated potential as scaffolds for the development of novel complex azetidines, highlighting their significance in synthetic chemistry and drug development (Martínez & Fleet, 2014).
Antibacterial, Anticancer, and Cholesterol Absorption Inhibition
The structure of 1-(2-Hydroxycyclobutyl)azetidin-3-ol is instrumental in the synthesis of monocyclic ß-lactams, which have been reported to possess a wide range of biological activities including antibacterial, anticancer, and cholesterol absorption inhibitory activities. This highlights the chemical's utility in medicinal chemistry for developing new therapeutic agents with potential pharmacological activities (Grabrijan et al., 2021).
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known for their importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to participate in various catalytic processes including henry, suzuki, sonogashira, and michael additions . They are also excellent candidates for ring-opening and expansion reactions .
Biochemical Pathways
Azetidines are known to be versatile heterocyclic synthons, suggesting they may be involved in a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 1712 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Azetidines are known to be involved in various chemical reactions, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
The compound’s storage temperature is noted to be 4 degrees celsius , indicating that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
1-(2-hydroxycyclobutyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJWNNSBBOJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CC(C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxycyclobutyl)azetidin-3-ol |
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